Dexpanthenol

Description

Properties

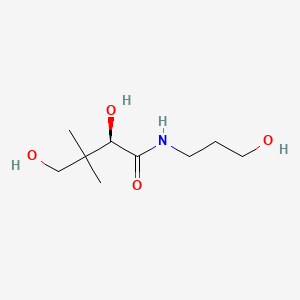

IUPAC Name |

(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022906 | |

| Record name | Dexpanthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Panthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes, BP: 118-120 °C at 0.02 mm Hg; somewhat hygroscopic; easily decomposes on distillation. | |

| Record name | Dexpanthenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in methanol, water, alcohol; slightly soluble in ether, Very soluble in ethanol, methanol; slightly soluble in ethyl ether, Slightly soluble in glycerin, 1000 mg/mL | |

| Record name | Dexpanthenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Panthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.2 at 20 °C/20 °C | |

| Record name | Dexpanthenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hygroscopic oil, Viscous liquid, Clear viscous, somewhat hygroscopic liquid ... Some crystallization may occur on standing | |

CAS No. |

81-13-0 | |

| Record name | (+)-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexpanthenol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexpanthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexpanthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexpanthenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXPANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6C93RI7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexpanthenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Panthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Panthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dexpanthenol's Mechanism of Action in Cellular Repair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and pharmaceutical formulations, revered for its role in promoting cellular repair and wound healing. Upon topical or systemic administration, this compound is readily converted to pantothenic acid, an essential precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is a pivotal molecule in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of vital compounds like sterols and steroid hormones.[1][2] This guide provides a comprehensive technical overview of the core mechanisms by which this compound facilitates cellular repair, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action: From this compound to Cellular Proliferation and Repair

The primary mechanism of this compound's therapeutic action is its enzymatic conversion to pantothenic acid, which is the rate-limiting precursor for the synthesis of Coenzyme A.[1][3] This metabolic cascade underpins a range of cellular processes critical for tissue regeneration and repair.

Conversion of this compound to Coenzyme A

The conversion of this compound to CoA is a multi-step enzymatic process that occurs intracellularly. This pathway is fundamental to understanding its biological activity.

Role of Coenzyme A in Cellular Metabolism

Coenzyme A is a critical cofactor in cellular metabolism, participating in over 100 reactions.[4] Its primary role is as a carrier of acyl groups, most notably as acetyl-CoA, which is a central hub in energy metabolism and biosynthesis.[2]

Key Functions of Coenzyme A in Cellular Repair:

-

Energy Production: Acetyl-CoA is the primary substrate for the citric acid cycle (Krebs cycle), the main pathway for cellular energy (ATP) production.[1] This increased energy availability fuels the demanding processes of cell proliferation and migration during wound healing.

-

Lipid Synthesis: CoA is essential for the synthesis of fatty acids and sphingolipids, which are crucial components of cell membranes and the stratum corneum lipid bilayers.[5][6] This function is vital for restoring the skin's barrier function.

-

Protein Acetylation: CoA influences protein acetylation, a key post-translational modification that can regulate gene expression, cell cycle, and DNA repair.[4]

Effects on Cellular Proliferation and Migration

This compound has been demonstrated to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are fundamental processes for wound closure and re-epithelialization.[3]

Quantitative Data on Fibroblast and Keratinocyte Proliferation

The proliferative effects of this compound have been quantified in various in vitro studies. The following table summarizes key findings.

| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |

| D-Panthenol | Human Dermal Papilla Cells (hDPCs) | 2.5 mM | CCK-8 | ~30% (maximal growth increment) | [5] |

| D-Panthenol | Human Outer Root Sheath Cells (hORSCs) | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20% | [5] |

| Calcium Pantothenate | Human Dermal Fibroblasts | 20 µg/mL | Not Specified | Strong stimulatory effect | [7] |

Modulation of Gene Expression in Wound Healing

This compound modulates the expression of a variety of genes involved in the inflammatory and proliferative phases of wound healing.[8][9] This includes the upregulation of pro-inflammatory cytokines that are crucial for initiating the healing cascade, as well as other genes involved in tissue remodeling.

Quantitative Data on Gene Expression Modulation

Gene expression analysis has revealed significant changes in response to this compound treatment in in vivo wound healing models.

| Gene | Fold Upregulation vs. Placebo (at 72 hours) | Function in Wound Healing | Citation |

| IL-6 | ~7-fold | Pro-inflammatory cytokine, stimulates keratinocyte proliferation | [10] |

| IL-1β | ~6-fold | Pro-inflammatory cytokine, involved in inflammation and cell proliferation | [10] |

| CYP1B1 | ~6-fold | Involved in metabolism and detoxification | [10] |

| CXCL1 | ~2.5-fold | Chemokine, attracts neutrophils to the wound site | [3] |

| CCL18 | ~2.5-fold | Chemokine, involved in immune cell recruitment | [3] |

| CCR1 | ~3.5-fold | Chemokine receptor, mediates immune cell migration | [3] |

Enhancement of Skin Barrier Function

Topical application of this compound significantly improves skin barrier function by enhancing stratum corneum hydration and reducing transepidermal water loss (TEWL).[5][11] This is attributed to its role in promoting the synthesis of lipids essential for the integrity of the stratum corneum.[6]

Quantitative Data on Skin Barrier Repair

Studies have quantified the effect of this compound on skin barrier repair, particularly through the measurement of TEWL.

| Treatment | Time Point | Mean Change in TEWL (g/m²/h) from Baseline | Citation |

| 5% this compound Ointment | Day 1 | -20.3 | [1] |

| 5% this compound Ointment | Day 3 | -39.8 | [1] |

| 5% this compound Ointment | Day 7 | -58.2 | [1] |

| 5% this compound Ointment | Day 14 | -62.5 | [1] |

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the expression of inflammatory mediators.[1][12] While it can upregulate pro-inflammatory cytokines in the initial stages of wound healing to attract immune cells, it also contributes to the resolution of inflammation. For instance, it has been shown to reduce skin redness (erythema) in models of induced irritation.[8]

Experimental Protocols

In Vitro Scratch Assay for Cell Migration

This assay is a standard method to assess the effect of a compound on collective cell migration in vitro.

Methodology:

-

Cell Seeding: Human dermal fibroblasts are seeded into multi-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.[4]

-

Inhibition of Proliferation: To ensure that gap closure is primarily due to migration, cell proliferation is inhibited by either serum starvation (reducing serum concentration in the medium to 0.5-2%) for 16-24 hours or by treating the confluent monolayer with a mitosis inhibitor like Mitomycin C (10 µg/mL) for 2 hours.[4]

-

Creating the Scratch: A sterile 200 µL pipette tip is used to create a uniform, straight scratch in the center of the cell monolayer.[1]

-

Treatment: The wells are washed with sterile PBS to remove detached cells, and then fresh low-serum or serum-free medium containing various concentrations of this compound or a vehicle control is added.[4]

-

Imaging and Analysis: The scratches are imaged at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.[1] Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point, and the percentage of wound closure is calculated.[4]

In Vivo Skin Barrier Repair Assessment

This protocol is used to evaluate the efficacy of a topical formulation in repairing a compromised skin barrier.

Methodology:

-

Induction of Irritation: Skin irritation and barrier disruption are induced by applying a solution of sodium lauryl sulphate (SLS) in patch test chambers to the skin of healthy volunteers.[8]

-

Treatment: A this compound-containing cream or a vehicle (placebo) is applied to the irritated areas twice daily for a specified period (e.g., 7-14 days).[8]

-

Biophysical Measurements:

-

Transepidermal Water Loss (TEWL): Measured using a Tewameter® to quantify the rate of water vapor loss from the skin, which is an indicator of barrier integrity.

-

Stratum Corneum Hydration: Measured using a Corneometer®, which assesses the electrical capacitance of the skin, a parameter correlated with its water content.

-

Skin Redness (Erythema): Assessed using a chromameter to quantify changes in skin color.

-

-

Data Analysis: Changes in TEWL, hydration, and redness from baseline are compared between the this compound-treated, placebo-treated, and untreated areas.[8]

In Vivo Gene Expression Analysis

This protocol outlines the steps for analyzing changes in gene expression in skin biopsies following treatment.

Methodology:

-

Wound Creation and Treatment: In healthy human volunteers, two 4-mm punch biopsies are created on the skin. One wound is treated topically with a this compound-containing ointment, and the other with a placebo, typically every 12 hours.[8]

-

Biopsy Collection: Eight-millimeter punch biopsies of the treated areas are taken at various time points (e.g., 24, 72, and 144 hours) after the initial wounding.[8]

-

RNA Isolation and Analysis: Total RNA is isolated from the homogenized tissue samples. Gene expression profiling is then performed using a microarray platform, such as the Affymetrix® GeneChip® Human Exon 1.0 ST Array.

-

Data Analysis and Validation: The microarray data is analyzed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the placebo group. The expression changes of selected genes are then validated using quantitative real-time PCR (qRT-PCR).

Signaling Pathways

While the complete signaling cascades initiated by this compound are still under investigation, its role in promoting fibroblast proliferation is thought to involve the upregulation of growth factors like Vascular Endothelial Growth Factor (VEGF).

Conclusion

The mechanism of action of this compound in cellular repair is multifaceted and fundamentally linked to its conversion to pantothenic acid and its subsequent role as a precursor to Coenzyme A. This essential metabolic pathway fuels a range of cellular activities critical for skin health and repair, including enhanced cell proliferation and migration, modulation of gene expression, and improvement of the skin's barrier function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.

References

- 1. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topical this compound effects on physiological parameters of the stratum corneum by Confocal Raman Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. kosheeka.com [kosheeka.com]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Dexpanthenol's Role in Fibroblast Proliferation and Collagen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexpanthenol, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established agent in promoting wound healing and skin regeneration. Its efficacy is largely attributed to its direct influence on dermal fibroblasts, the primary cell type responsible for maintaining the skin's structural integrity. This technical guide provides an in-depth analysis of this compound's core mechanisms, focusing on its role in stimulating fibroblast proliferation and enhancing collagen synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in dermatology and tissue repair.

Core Mechanism of Action

Upon topical application, this compound readily penetrates the skin and is enzymatically converted to its biologically active form, pantothenic acid.[1] Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid synthesis.[2] This metabolic activation underpins the beneficial effects of this compound on fibroblast activity. The primary mechanism involves its conversion to pantothenic acid, which then participates in critical metabolic pathways.[2] Its benefits for skin health are primarily due to its ability to promote collagen synthesis, hydration, and its anti-inflammatory effects.[2]

Impact on Fibroblast Proliferation

This compound has been consistently shown to stimulate the proliferation of human dermal fibroblasts, a crucial step in the wound healing cascade.[1][3] This proliferative effect is dose-dependent and has been quantified in various in vitro studies.

Quantitative Data: Fibroblast Proliferation

The following table summarizes the quantitative effects of this compound and its derivatives on fibroblast and related cell proliferation from various in vitro studies.

| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |

| D-Panthenol | Human Dermal Papilla Cells (hDPCs) | 2.5 mM | CCK-8 | ~30% (maximal growth increment) | [3] |

| D-Panthenol | Human Outer Root Sheath Cells (hORSCs) | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20% | [3] |

| Calcium Pantothenate | Human Dermal Fibroblasts | 20 µg/mL | Scratch Assay | Enhanced proliferation | [4] |

Enhancement of Collagen Synthesis

Beyond promoting cell proliferation, this compound actively enhances the synthesis of collagen, the primary structural protein in the extracellular matrix (ECM). This is a critical function for restoring tissue strength and integrity during wound repair. Pantothenic acid deficiency has been shown to decrease the synthesis of procollagen (B1174764) in fibroblasts.

Quantitative Data: Collagen Synthesis

The following table presents quantitative data on the effect of this compound on collagen synthesis and organization.

| Treatment | Cell/Tissue Type | Method | Measurement | Outcome | Citation |

| This compound (d-P) | Rat Tegumentary Lesions | Picrosirius Red Staining & Polarized Light Microscopy | Birefringent Area of Collagen Fibers | Significantly greater birefringent area on day 14 compared to control (p<0.001) | [5][6] |

| This compound + Ultrasound | Rat Tegumentary Lesions | Picrosirius Red Staining & Polarized Light Microscopy | Birefringent Area of Collagen Fibers | Significantly greater birefringent area (1586.43±162.14 µm²) on day 7 compared to control (139.36±35.35 µm²) (p≤0.001) | [5][6] |

Signaling Pathways Modulated by this compound

This compound's effects on fibroblast proliferation and collagen synthesis are mediated through the modulation of specific intracellular signaling pathways. A key pathway implicated is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. This compound has been shown to upregulate the expression of VEGF.[3]

This compound-Induced VEGF Signaling Pathway

The binding of VEGF to its receptor (VEGFR) on the fibroblast surface triggers a downstream signaling cascade, including the PLCγ/PKC/Ras/MAPK and PI3K/Akt pathways, which ultimately leads to the expression of genes involved in cell proliferation and survival.[7][]

Gene Expression Modulation

In vivo and in vitro studies have demonstrated that this compound significantly modulates the expression of genes involved in inflammation, proliferation, and tissue remodeling. Treatment with this compound has been shown to upregulate the mRNA expression of several key cytokines and chemokines in wounded skin.[9][10]

Upregulated Genes by this compound Treatment:

-

Interleukin-6 (IL-6): A pleiotropic cytokine involved in inflammation and wound healing.

-

Interleukin-8 (IL-8): A chemokine that attracts neutrophils to the site of injury.

-

CCL2 (MCP-1): A chemokine that recruits monocytes, memory T cells, and dendritic cells.

-

CXCL1 (GROα): A chemokine that attracts and activates neutrophils.

-

CYP1B1: An enzyme involved in the metabolism of various compounds.

-

IL-1β: A pro-inflammatory cytokine.

-

CCR1: A chemokine receptor.

-

CCL18: A chemokine primarily produced by antigen-presenting cells.

Experimental Protocols

Fibroblast Proliferation Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and control substances. Include a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

This assay evaluates cell migration and proliferation by creating a "wound" in a confluent cell monolayer.

-

Principle: The rate at which cells close the artificial gap is a measure of cell migration and proliferation.

-

Protocol:

-

Cell Seeding: Seed human dermal fibroblasts into a 6-well or 12-well plate and grow until they form a confluent monolayer.

-

Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the PBS with fresh medium containing this compound and control substances.

-

Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.

-

Collagen Synthesis Assays

This dye-binding assay is designed for the analysis of acid and pepsin-soluble collagens.

-

Principle: The Sircol dye reagent contains Sirius Red, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens. The resulting collagen-dye complex precipitates and can be quantified colorimetrically after resolubilization.

-

Protocol (abbreviated):

-

Sample Preparation: Prepare cell lysates or conditioned media containing soluble collagen.

-

Dye Binding: Add Sircol Dye Reagent to the samples and mix for 30 minutes to allow the collagen-dye complex to form and precipitate.

-

Centrifugation: Centrifuge the samples to pellet the complex.

-

Washing: Wash the pellet with an acid-salt wash reagent to remove unbound dye.

-

Elution: Add an alkali reagent to dissolve the pellet and release the bound dye.

-

Absorbance Measurement: Measure the absorbance of the solution at 556 nm.

-

Quantification: Determine collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.

-

This assay quantifies the total collagen content by measuring the amount of hydroxyproline (B1673980), an amino acid that is almost exclusive to collagen.[11][12]

-

Principle: Samples are hydrolyzed to break down collagen into its constituent amino acids. The liberated hydroxyproline is then oxidized and reacts with p-dimethylaminobenzaldehyde (DMAB) to form a colored product that can be measured spectrophotometrically.[11]

-

Protocol (abbreviated):

-

Acid Hydrolysis: Hydrolyze the samples (cell pellets or tissue homogenates) in 6 M HCl at 110-120°C for 16-24 hours to release amino acids.[12]

-

Neutralization: Neutralize the hydrolyzed samples.

-

Oxidation: Add Chloramine-T solution to oxidize the hydroxyproline.

-

Color Development: Add DMAB reagent and incubate at 60-65°C to develop the color.

-

Absorbance Measurement: Measure the absorbance at 540-560 nm.[11]

-

Quantification: Calculate the hydroxyproline content based on a standard curve and convert it to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).

-

Conclusion

The available evidence strongly supports the significant role of this compound in promoting fibroblast proliferation and collagen synthesis. Its mechanism of action, rooted in its conversion to pantothenic acid and subsequent involvement in key metabolic and signaling pathways, provides a solid foundation for its clinical efficacy in wound healing. The upregulation of VEGF and the modulation of key genes involved in tissue repair highlight its multifaceted impact on dermal fibroblasts. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound and to develop novel formulations for enhanced skin regeneration. Further research should focus on more detailed investigations into the downstream effectors of the MAPK and PI3K/Akt pathways and the specific roles of the various upregulated genes in the context of this compound-mediated fibroblast activity.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells [mdpi.com]

- 4. ilexlife.com [ilexlife.com]

- 5. Effect of ultrasound and this compound on collagen organization in tegumentary lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Investigating the Anti-Inflammatory Properties of Dexpanthenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and cosmetic formulations, primarily recognized for its moisturizing and wound-healing capabilities. Emerging and established evidence has illuminated its significant anti-inflammatory properties, positioning it as a molecule of interest for the management of a spectrum of inflammatory skin conditions. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways. The focus is on its modulatory effects on inflammatory mediators and its influence on critical signaling cascades, including the NF-κB and Akt pathways, in relevant cellular and in vivo models.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, irritants, or cellular damage. In the skin, this process is intricately regulated and involves a complex interplay of various cell types, signaling molecules, and inflammatory mediators. While acute inflammation is a crucial component of the healing process, chronic or dysregulated inflammation underpins numerous dermatological disorders, including atopic dermatitis, psoriasis, and contact dermatitis.

This compound is topically absorbed and rapidly converted to pantothenic acid, an essential component of Coenzyme A (CoA).[1] CoA plays a pivotal role in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are critical for maintaining the integrity of the skin barrier.[2][3] Beyond its role in barrier function, this compound exerts direct anti-inflammatory effects by modulating the expression and release of key inflammatory mediators and influencing intracellular signaling pathways that govern the inflammatory response.[4][5]

Mechanism of Action: Modulation of Inflammatory Mediators and Signaling Pathways

The anti-inflammatory effects of this compound are multifaceted, primarily attributed to its ability to suppress the production of pro-inflammatory mediators and modulate key intracellular signaling pathways.

Downregulation of Pro-Inflammatory Cytokines and Mediators

In vitro and in vivo studies have consistently demonstrated that this compound can significantly reduce the levels of several key mediators of inflammation.

-

Interleukins (IL): this compound has been shown to modulate the expression of several interleukins. For instance, in a nicotine-induced liver damage model in rats, intraperitoneal administration of this compound (500 mg/kg/day for 8 weeks) significantly reduced the elevated serum levels of the pro-inflammatory cytokines IL-6 and IL-1β.[3] Conversely, in a human in vivo skin wound healing model, topical application of this compound led to an upregulation of IL-6 and IL-1β mRNA, highlighting its role in modulating the inflammatory phase of wound healing.[6]

-

Tumor Necrosis Factor-alpha (TNF-α): In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, intraperitoneal injection of this compound (500 mg/kg) markedly inhibited the release of TNF-α in bronchoalveolar lavage fluid.

-

Prostaglandin E2 (PGE2): this compound has been shown to inhibit the synthesis of PGE2, a potent inflammatory mediator. In a study using reconstituted human epidermis, topical application of 1.4% this compound one hour prior to treatment with an inflammatory cocktail significantly decreased PGE2 secretion.[7]

Modulation of Intracellular Signaling Pathways

This compound exerts its anti-inflammatory effects by influencing key signaling pathways that regulate the expression of inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway. In a study on nicotine-induced liver damage, this compound treatment effectively attenuated the increase in NF-κB protein levels.[3] This inhibitory effect likely contributes to the downregulation of NF-κB target genes, which include various pro-inflammatory cytokines.

-

Akt Signaling Pathway: The Akt (Protein Kinase B) signaling pathway is involved in regulating cellular processes such as cell survival, proliferation, and inflammation. This compound has been shown to modulate this pathway. In the same study on nicotine-induced liver damage, this compound treatment mitigated the nicotine-induced reduction in the p-Akt/Akt ratio, suggesting a regulatory role in this pathway which can, in turn, influence NF-κB signaling.[3]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from key in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Modulation of Inflammatory Gene Expression by this compound in Human Skin

| Gene | Fold Change (this compound vs. Placebo) | Experimental Model | Reference |

| Interleukin-6 (IL-6) | Up to 7-fold increase | Human skin punch biopsy after injury | [6] |

| Interleukin-1β (IL-1β) | Nearly 6-fold increase | Human skin punch biopsy after injury | [6] |

| CXCL1 | 2.5-fold upregulation | Human skin punch biopsy after injury | [6] |

| CCL18 | 2.5-fold upregulation | Human skin punch biopsy after injury | [6] |

Table 2: In Vivo Reduction of Inflammatory Markers by this compound

| Inflammatory Marker | Treatment Group | Control Group | % Reduction | Experimental Model | Reference |

| IL-6 (pg/mL) | Nicotine + this compound | Nicotine | Data not provided | Nicotine-induced liver damage in rats | [3] |

| IL-1β (pg/mL) | Nicotine + this compound | Nicotine | Data not provided | Nicotine-induced liver damage in rats | [3] |

| TNF-α (pg/mL) | LPS + this compound | LPS | Data not provided | LPS-induced acute lung injury in mice | |

| IL-6 (pg/mL) | LPS + this compound | LPS | Data not provided | LPS-induced acute lung injury in mice |

Table 3: In Vitro Inhibition of Prostaglandin E2 by this compound

| Treatment | PGE2 Release (pg/mL) | % Inhibition | Experimental Model | Reference |

| Control | ~1200 | - | Reconstituted human epidermis | [7] |

| Inflammatory Cocktail | ~3500 | - | Reconstituted human epidermis | [7] |

| Inflammatory Cocktail + 1.4% this compound | ~1500 | ~57% | Reconstituted human epidermis | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Gene Expression Analysis in Human Skin

-

Objective: To determine the effect of topical this compound on gene expression during wound healing in human skin.

-

Methodology:

-

Study Design: A randomized, placebo-controlled, double-blind study.

-

Subjects: Healthy human volunteers.

-

Procedure: Two 4-mm punch biopsies are taken from the skin of each donor. One wound is treated with an ointment containing 5% this compound, and the other with a placebo ointment, every 12 hours for a specified period (e.g., 3 days).

-

Sample Collection: After the treatment period, an 8-mm punch biopsy of the treated wound area is taken for analysis.

-

Gene Expression Analysis:

-

RNA Extraction: Total RNA is extracted from the biopsy samples.

-

Microarray Analysis: Gene expression profiling is performed using a microarray platform, such as the Affymetrix® GeneChip® Human Exon 1.0 ST Array.

-

Data Analysis: The data is analyzed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the placebo group.

-

Validation: Changes in the expression of selected genes are validated using quantitative real-time PCR (qRT-PCR).

-

-

-

Reference: Based on the methodology described by Heise et al., 2012.[6]

In Vitro Scratch Assay for Fibroblast Migration

-

Objective: To evaluate the effect of this compound on the migration of human dermal fibroblasts, a key process in wound healing.

-

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured to confluence in a 6-well or 12-well plate.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove debris, and then a fresh medium containing various concentrations of this compound is added. A vehicle control (medium without this compound) is included.

-

Image Acquisition: Images of the scratch are captured at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.

-

-

Reference: Based on standard in vitro wound healing assay protocols.[8][9]

Sodium Lauryl Sulphate (SLS)-Induced Irritation Model

-

Objective: To assess the protective and restorative effects of this compound on skin barrier function and inflammation after chemical irritation.

-

Methodology:

-

Study Design: A randomized, placebo-controlled study.

-

Subjects: Healthy human volunteers.

-

Irritation Induction: A patch containing a solution of Sodium Lauryl Sulphate (e.g., 0.5% to 2%) is applied to a defined area of the forearm for a specified period (e.g., 24-48 hours) to induce skin irritation.[10][11]

-

Treatment: After removal of the SLS patch, the irritated area is treated with a formulation containing this compound (e.g., 5%) or a placebo, typically twice daily for several days.[2]

-

Measurements:

-

Transepidermal Water Loss (TEWL): Measured using a Tewameter to assess skin barrier function. An increase in TEWL indicates impaired barrier function.

-

Erythema (Redness): Measured using a Chromameter or through clinical scoring to quantify the level of inflammation.

-

Stratum Corneum Hydration: Measured using a Corneometer.

-

-

Data Analysis: Changes in TEWL, erythema, and hydration are compared between the this compound-treated, placebo-treated, and untreated sites over time.

-

-

Reference: Based on methodologies described by Proksch and Nissen, 2002.[2]

UV-Induced Erythema Model

-

Objective: To evaluate the anti-inflammatory effect of this compound on ultraviolet radiation-induced skin inflammation.

-

Methodology:

-

Study Design: A controlled clinical trial.

-

Subjects: Healthy human volunteers with skin types II or III.

-

UVB Irradiation: A defined area on the back of the volunteers is exposed to a specific dose of UVB radiation, typically 1.5 times the minimal erythema dose (MED), to induce a standardized erythema.[12]

-

Treatment: Immediately after irradiation and at subsequent time points, a formulation containing this compound or a placebo is applied to the irradiated areas.

-

Erythema Measurement: The intensity of the erythema is measured at various time points (e.g., 6, 24, and 48 hours) after irradiation using a Chromameter, which quantifies the redness of the skin (a* value).[13]

-

Data Analysis: The reduction in the erythema index (Δa*) in the this compound-treated areas is compared to the placebo-treated areas.

-

-

Reference: Based on established protocols for UV-induced erythema testing.[5][12][14]

Visualization of a Key Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, visualize a key signaling pathway influenced by this compound and a typical experimental workflow.

Caption: this compound's modulation of the Akt/NF-κB signaling pathway.

Caption: Workflow for the Sodium Lauryl Sulphate (SLS) irritation model.

Conclusion

The evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate the production of key pro-inflammatory mediators and influence critical intracellular signaling pathways, such as NF-κB and Akt, provides a robust molecular basis for its observed clinical benefits in a variety of inflammatory skin conditions. The detailed experimental protocols offer a framework for the further investigation and characterization of this compound's anti-inflammatory efficacy. As the demand for well-tolerated and effective anti-inflammatory agents continues to grow, this compound stands out as a promising candidate for both therapeutic and dermo-cosmetic applications. Further research is warranted to fully elucidate its mechanisms of action and to optimize its use in the management of inflammatory skin diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound enhances skin barrier repair and reduces inflammation after sodium lauryl sulphate-induced irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of some topical formulations containing this compound. | Semantic Scholar [semanticscholar.org]

- 5. This compound | 242 Publications | 1115 Citations | Top Authors | Related Topics [scispace.com]

- 6. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of skin susceptibility to irritancy by routine patch testing with sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The UV erythema test as a model to investigate the anti-inflammatory potency of topical preparations--reevaluation and optimization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Precise determination of the erythema response of human skin to ultraviolet radiation and quantification of effects of protectors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UV-induced erythema model: a tool in dermatopharmacology for testing the topical activity of non-steroidal anti-inflammatory agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexpanthenol's Influence on Gene Expression in Cutaneous Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the alcoholic analog of pantothenic acid (vitamin B5), is a well-established topical agent renowned for its beneficial effects on skin hydration, barrier function, and wound healing. While its clinical efficacy is widely acknowledged, the underlying molecular mechanisms, particularly its influence on gene expression in skin cells, are a subject of ongoing research. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the genetic machinery of skin cells, synthesizing data from key in vivo and in vitro studies. The information is presented to aid researchers and professionals in the fields of dermatology, cosmetology, and pharmaceutical development in their efforts to innovate and refine skin care and therapeutic solutions.

Core Mechanism of Action

Upon topical application, this compound is readily absorbed and enzymatically converted to pantothenic acid within skin cells. Pantothenic acid is a vital component of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids essential for the integrity of the stratum corneum. This fundamental role in cellular metabolism is believed to be the primary driver of this compound's effects on skin health.

Recent transcriptomic studies have revealed that this compound's influence extends to the regulation of gene expression, particularly in the context of wound healing and inflammation. By modulating the expression of key genes, this compound can orchestrate a cellular response that favors tissue repair and regeneration.

Quantitative Gene Expression Analysis

The following tables summarize the significant changes in gene expression observed in skin cells following treatment with this compound or its active form, pantothenate. The data is compiled from a pivotal in vivo study on human skin wound healing and a key in vitro study on human dermal fibroblasts.

Table 1: In Vivo Gene Expression Changes in this compound-Treated Human Skin Wounds [1]

| Gene | Function | Fold Change vs. Placebo |

| Upregulated Genes | ||

| Interleukin 6 (IL-6) | Pro-inflammatory cytokine, involved in wound healing | Up to 7-fold |

| Interleukin 1 Beta (IL-1β) | Pro-inflammatory cytokine | Nearly 6-fold |

| Cytochrome P450 1B1 (CYP1B1) | Enzyme involved in metabolism | Nearly 6-fold |

| C-C Motif Chemokine Receptor 1 (CCR1) | Chemokine receptor | 3.5-fold |

| C-C Motif Chemokine Ligand 18 (CCL18) | Chemokine | 2.5-fold |

| C-X-C Motif Chemokine Ligand 1 (CXCL1) | Chemokine, chemoattractant for neutrophils | 2.5-fold |

| Keratin Associated Protein 4-2 (KRTAP4-2) | Structural protein in hair | Upregulated |

| Downregulated Genes | ||

| Psoriasin (S100A7) | Pro-inflammatory protein | Downregulated |

Data from Heise R, et al. Skin Pharmacol Physiol. 2012.[1]

Table 2: In Vitro Gene Expression Changes in Human Dermal Fibroblasts Treated with Calcium Pantothenate [2]

| Gene | Function | Regulation |

| Upregulated Genes | ||

| Interleukin 6 (IL-6) | Pro-inflammatory cytokine, involved in wound healing | Upregulated |

| Interleukin 8 (IL-8) | Chemokine, chemoattractant for neutrophils | Upregulated |

| C-C Motif Chemokine Ligand 2 (CCL2) | Chemokine, chemoattractant for monocytes | Upregulated |

| C-X-C Motif Chemokine Ligand 1 (CXCL1) | Chemokine, chemoattractant for neutrophils | Upregulated |

| Cytochrome P450 1B1 (CYP1B1) | Enzyme involved in metabolism | Upregulated |

| Heme Oxygenase 1 (HMOX1) | Antioxidant enzyme | Upregulated |

| Inhibitor of DNA Binding 1 (Id1) | Transcriptional regulator, involved in cell proliferation | Upregulated |

| Heat Shock Protein Family B (Small) Member 7 (HSPB7) | Chaperone protein | Upregulated |

| Membrane Associated Ring-CH-Type Finger 2 (MARCH-II) | E3 ubiquitin ligase | Upregulated |

Data from Wiederholt T, et al. Exp Dermatol. 2009.[2]

Experimental Protocols

In Vivo Study: this compound's Effect on Gene Expression in Skin Wound Healing[1][3]

-

Study Design: A randomized, double-blind, placebo-controlled study was conducted on healthy human volunteers.

-

Procedure:

-

Two 4 mm punch biopsies were taken from the skin of each participant to create wounds.

-

One wound was treated topically with a this compound-containing ointment, and the other with a placebo ointment every 12 hours.

-

Participants were divided into three groups receiving one, five, or eleven applications.

-

After the treatment period, 8 mm punch biopsies of the treated areas were taken for analysis.

-

-

Gene Expression Analysis:

-

Total RNA was isolated from the biopsy samples.

-

Gene expression profiling was performed using Affymetrix® GeneChip® Human Exon 1.0 ST Arrays.

-

Data was analyzed to identify differentially expressed genes between the this compound- and placebo-treated groups.

-

Quantitative real-time polymerase chain reaction (qRT-PCR) was used to confirm the microarray data for selected genes.

-

In Vitro Study: Calcium Pantothenate's Effect on Gene Expression in Human Dermal Fibroblasts[2]

-

Cell Culture: Primary human dermal fibroblasts were isolated and cultured.

-

Procedure:

-

Fibroblasts were cultured in the presence or absence of 20 µg/mL calcium pantothenate.

-

A standardized scratch test was performed to assess cell proliferation and migration.

-

-

Gene Expression Analysis:

-

Total RNA was extracted from the cultured fibroblasts.

-

Gene expression profiling was conducted using the GeneChip® Human Exon 1.0 ST Array.

-

Differentially expressed genes between the treated and untreated cells were identified.

-

qRT-PCR was performed to validate the expression of selected genes.

-

Signaling Pathways

While direct evidence definitively linking this compound to specific signaling pathway activation is still emerging, the profile of regulated genes strongly suggests the involvement of pathways crucial for inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. The upregulation of pro-inflammatory cytokines like IL-6 and chemokines such as CXCL1 and CCL2 points towards a potential modulation of the NF-κB signaling pathway, a key regulator of inflammation.

The diagram below illustrates a putative signaling network through which this compound may exert its effects on gene expression in skin cells. This model is based on the known functions of the identified target genes and their established roles in cellular signaling.

Conclusion

This compound's beneficial effects on the skin are, at least in part, attributable to its ability to modulate gene expression. By influencing the transcription of genes involved in critical cellular processes such as inflammation, proliferation, and antioxidant defense, this compound promotes a microenvironment conducive to skin repair and regeneration. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the precise molecular mechanisms of this widely used dermatological agent. Future investigations focusing on the direct elucidation of the signaling pathways activated by this compound will provide a more complete picture of its mode of action and may unveil new therapeutic applications.

References

Molecular Targets of Dexpanthenol in Wound Healing Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in promoting wound healing. Its efficacy stems from a multi-targeted molecular mechanism that influences all phases of the healing cascade: inflammation, proliferation, and remodeling. This technical guide elucidates the core molecular targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways. This compound's primary mechanisms include the modulation of inflammatory and proliferative gene expression, direct stimulation of dermal fibroblast proliferation and migration, and enhancement of extracellular matrix synthesis, particularly collagen. These actions collectively accelerate re-epithelialization and improve the quality of tissue repair.

Introduction

Wound healing is a complex biological process involving the coordinated action of various cell types, growth factors, and cytokines. This compound, upon topical application, is rapidly converted to pantothenic acid, an essential component of Coenzyme A (CoA). CoA is a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are vital for maintaining the integrity of the stratum corneum. Beyond its role in cellular metabolism, this compound actively modulates specific molecular pathways integral to wound repair. This guide provides a comprehensive overview of these molecular interactions, supported by experimental evidence.

Molecular Targets and Mechanisms of Action

This compound exerts its pro-healing effects through several key molecular mechanisms:

2.1. Modulation of Gene Expression:

This compound significantly alters the expression of genes involved in inflammation, cell proliferation, and tissue remodeling. In vivo studies using punch biopsies from wounded human skin have demonstrated the upregulation of several key genes following topical this compound treatment.[1][2][3]

-

Pro-inflammatory and Chemotactic Genes: this compound upregulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), which are crucial for initiating the inflammatory phase of wound healing and recruiting immune cells to the site of injury.[2][4] It also increases the expression of chemokines like CXCL1 and CCL18, which attract neutrophils and other immune cells.[2]

-

Matrix Remodeling Genes: The expression of Matrix Metalloproteinase-3 (MMP-3) is upregulated by this compound.[5] MMP-3 plays a critical role in the remodeling of the extracellular matrix during the proliferative and remodeling phases of wound healing.[5][6]

-

Downregulation of Psorasin (S100A7): this compound treatment leads to the downregulation of psorasin, a protein associated with inflammatory skin conditions.[2][3]

2.2. Stimulation of Fibroblast Proliferation and Migration:

Dermal fibroblasts are pivotal in the proliferative phase of wound healing, responsible for synthesizing the new extracellular matrix. This compound has been shown to directly stimulate the proliferation and migration of human dermal fibroblasts, which is essential for granulation tissue formation and wound closure.[7][8]

2.3. Enhancement of Collagen Synthesis:

Collagen is the primary structural protein of the skin, providing tensile strength to the healing tissue. This compound treatment has been shown to increase collagen synthesis, likely through the activation of fibroblasts.[9][10] This leads to a more robust and organized extracellular matrix in the healed wound.

2.4. Anti-inflammatory and Antioxidant Effects:

While initially promoting a pro-inflammatory response to initiate healing, this compound also exhibits anti-inflammatory properties that are beneficial in later stages.[11][12] Additionally, it has been shown to possess antioxidant activity, reducing the levels of reactive oxygen species (ROS) that can impair the healing process.[13][14]

Quantitative Data

The following tables summarize the quantitative effects of this compound on various molecular targets as reported in the scientific literature.

Table 1: Modulation of Gene Expression by this compound in Human Skin Biopsies

| Gene | Fold Change (this compound vs. Placebo) | Method | Reference |

| IL-6 | Up to 7-fold increase | qRT-PCR | [2] |

| IL-1β | ~6-fold increase | qRT-PCR | [2] |

| CYP1B1 | ~6-fold increase | qRT-PCR | [2] |

| CCR1 | 3.5-fold increase | qRT-PCR | [2] |

| CCL18 | 2.5-fold increase | qRT-PCR | [2] |

| CXCL1 | 2.5-fold increase | qRT-PCR | [2] |

| CXCL10 | >1.5-fold increase | Microarray, qRT-PCR | [4] |

| Mucin family genes | >1.5-fold increase | Microarray, qRT-PCR | [4] |

| RARRES1 | >1.5-fold increase | Microarray, qRT-PCR | [4] |

| Psorasin (S100A7) | Downregulated | Microarray | [2] |

Table 2: Effect of this compound on Fibroblast Function

| Parameter | Observation | Cell Type | Reference |

| Proliferation | Concentration-dependent stimulation | Human Dermal Fibroblasts | [8] |

| Migration | Accelerated wound closure in scratch assay | Human Dermal Fibroblasts | [7] |

| Viability | Increased by 28.4% with Dex-loaded nanofibers | Human Fibroblasts | [13] |

Table 3: Effect of this compound on Oxidative Stress Markers in Wound Tissue

| Marker | Effect of this compound | Method | Reference |

| Malondialdehyde (MDA) | Significant decrease | Biochemical Assay | [13] |

| Superoxide Dismutase (SOD) | Significant increase | Biochemical Assay | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the molecular effects of this compound.

4.1. In Vitro Wound Healing (Scratch) Assay:

This assay is used to assess the effect of this compound on cell migration.[7][12][15][16][17]

-

Cell Seeding: Human dermal fibroblasts are seeded into a 6-well or 12-well plate and cultured until they form a confluent monolayer.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or cell-free gap in the center of the cell monolayer.

-

Washing: The wells are gently washed with sterile phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Fresh culture medium containing various concentrations of this compound (or a vehicle control) is added to the wells.

-

Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Data Analysis: Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point. The rate of wound closure is then calculated and compared between treatment groups.

4.2. Fibroblast Proliferation (MTT) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][13][18]

-

Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

4.3. Collagen Quantification (Hydroxyproline Assay):

This assay measures the total collagen content in tissue samples by quantifying the amount of the amino acid hydroxyproline (B1673980), which is almost exclusively found in collagen.[10][19][20][21][22]

-

Sample Hydrolysis: Tissue samples are hydrolyzed using strong acid (e.g., 6N HCl) or base (e.g., 10N NaOH) at a high temperature to break down the collagen into its constituent amino acids.

-

Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T to form a pyrrole (B145914) intermediate.

-

Color Development: Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is added, which reacts with the pyrrole to produce a chromophore with a peak absorbance at 540-570 nm.

-

Quantification: The absorbance of the samples is measured using a spectrophotometer, and the hydroxyproline concentration is determined by comparison to a standard curve prepared with known concentrations of hydroxyproline. The collagen content can then be estimated based on the average percentage of hydroxyproline in collagen.

4.4. Gene Expression Analysis (Affymetrix GeneChip):

This microarray-based technique allows for the simultaneous analysis of the expression levels of thousands of genes.[1][2][3][9]

-

RNA Isolation: Total RNA is isolated from skin biopsy samples.[23][24][25] The quality and integrity of the RNA are assessed using a bioanalyzer.

-

cDNA Synthesis: The isolated RNA is used as a template to synthesize complementary DNA (cDNA).

-

In Vitro Transcription and Labeling: The cDNA is transcribed in vitro to produce biotin-labeled cRNA.

-

Hybridization: The labeled cRNA is fragmented and hybridized to an Affymetrix GeneChip array, which contains thousands of probes representing different genes.

-

Washing and Staining: The array is washed to remove non-specifically bound cRNA and then stained with a fluorescently labeled streptavidin conjugate.

-

Scanning and Data Analysis: The array is scanned to detect the fluorescent signals, and the intensity of each probe is quantified. The data is then normalized and analyzed to identify genes that are differentially expressed between this compound-treated and control samples.

Signaling Pathways and Visualizations

This compound's influence on gene expression and cellular behavior is mediated through the modulation of key signaling pathways. While the complete signaling network is still under investigation, evidence suggests the involvement of pathways that regulate inflammation and cell proliferation, such as the MAPK and PI3K/Akt pathways.[18][26]

Caption: Overview of this compound's mechanism of action in wound healing.

Caption: Workflow for gene expression analysis in this compound-treated wounds.

Conclusion

This compound accelerates wound healing through a well-defined set of molecular actions. It modulates the genetic landscape of the wound bed, promoting a timely inflammatory response followed by enhanced cellular proliferation and matrix deposition. The stimulation of fibroblast activity and subsequent collagen synthesis are key to its efficacy in restoring tissue integrity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in wound care. Future research should focus on further delineating the specific signaling cascades activated by this compound to identify novel therapeutic targets for promoting tissue regeneration.

References

- 1. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. medizinonline.com [medizinonline.com]

- 6. Role of matrix metalloproteinase in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. med.virginia.edu [med.virginia.edu]

- 13. Wound healing effects of this compound-loaded core/shell electrospun nanofibers: Implication of oxidative stress in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. clyte.tech [clyte.tech]

- 16. moodle2.units.it [moodle2.units.it]

- 17. repo.uni-hannover.de [repo.uni-hannover.de]

- 18. benchchem.com [benchchem.com]

- 19. QuickZyme Hydroxyproline Assay Kit | BioVendor R&D [biovendor.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Hydroxyproline Assay Kit [cellbiolabs.com]

- 22. youtube.com [youtube.com]

- 23. Comparison of skin biopsy sample processing and storage methods on high dimensional immune gene expression using the Nanostring nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. idexx.com [idexx.com]

- 25. neoteryx.com [neoteryx.com]

- 26. benchchem.com [benchchem.com]

Dexpanthenol's Impact on Cell Signaling Pathways in Dermal Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatology, renowned for its efficacy in promoting wound healing and improving skin barrier function.[1][2][3] Its therapeutic effects are largely attributed to its influence on dermal fibroblasts, the primary cell type in the dermis responsible for synthesizing the extracellular matrix (ECM) and orchestrating tissue repair.[4] Upon topical application, this compound is readily absorbed and converted into pantothenic acid, a crucial precursor for the synthesis of Coenzyme A (CoA).[1][4][5] CoA is a vital cofactor in numerous metabolic pathways essential for cellular energy production, proliferation, and repair.[4][5] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound modulates cell signaling pathways in human dermal fibroblasts, supported by quantitative data and detailed experimental protocols.

Cellular Uptake and Metabolic Conversion

The journey of this compound from topical application to intracellular activity involves several key steps. The D-isomer, this compound, is the biologically active form, while the L-isomer is considered inactive.[6]

-

Passive Diffusion : this compound's relatively small and hydrophilic nature allows it to penetrate the stratum corneum and enter the dermal microenvironment.[6] It is believed to enter dermal fibroblasts primarily through passive diffusion.[6]

-

Enzymatic Conversion : Inside the fibroblast, this compound is enzymatically converted to its active form, D-pantothenic acid. This is a two-step oxidation process likely involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[6]

-

Active Transport : Pantothenic acid is then actively transported into the cell, a process mediated by the sodium-dependent multivitamin transporter (SMVT).[6]

-

Coenzyme A Synthesis : Intracellular pantothenic acid is the rate-limiting substrate for the synthesis of Coenzyme A, a critical molecule in cellular metabolism that links to major signaling networks.[6]

Modulation of Key Signaling Pathways

This compound, through its conversion to pantothenic acid, influences a cascade of signaling events within dermal fibroblasts that are critical for wound healing. These effects span cell proliferation, migration, gene expression, and extracellular matrix synthesis.[2][6]

Fibroblast Proliferation and Migration

A fundamental aspect of wound repair is the proliferation and migration of fibroblasts to populate the wound bed and deposit new ECM.[4] this compound has been shown to stimulate both of these crucial processes.[6][7]

-

Gene Expression Modulation : Studies have shown that pantothenate upregulates the expression of key genes involved in inflammation and cell recruitment, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][4][8] These cytokines are important for orchestrating the healing of dermal wounds.[1]

-

VEGF Signaling : this compound has been found to upregulate the expression of Vascular Endothelial Growth Factor (VEGF).[9][10] VEGF, upon binding to its receptor (VEGFR) on the fibroblast surface, can trigger downstream signaling cascades, including the PLCγ/PKC/Ras/MAPK pathway, which ultimately promotes the expression of genes involved in cell proliferation.[9]

-

General Pathway Involvement : While direct mechanistic links are still under investigation, the observed effects on proliferation and migration strongly suggest the involvement of major signaling networks such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are central regulators of cell growth, differentiation, and survival.[6]

ECM Synthesis and Anti-Fibrotic Effects

Pantothenic acid is essential for the synthesis of ECM components. Deficiencies have been shown to decrease procollagen (B1174764) synthesis in fibroblasts.[6][11] Furthermore, this compound may play a role in ECM remodeling by regulating enzymes like Matrix Metalloproteinase-3 (MMP-3).[4]

Anti-inflammatory and Antioxidant Responses

This compound modulates the expression of genes involved in inflammation and oxidative stress.[4]

-

Gene Regulation : It upregulates the expression of Heme Oxygenase-1 (HMOX-1), a gene with potent antioxidant and anti-inflammatory properties.[4][8]

-

Antioxidant Defense : Pantothenic acid helps protect cells from oxidative damage by increasing intracellular levels of glutathione, a major cellular antioxidant, thereby suppressing the formation of free radicals.[4][7]

Quantitative Data Summary

The following tables summarize quantitative findings from various in vitro and in vivo studies on the effects of this compound and its derivatives on dermal fibroblasts.

Table 1: Effects on Fibroblast Proliferation and Viability

| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |

| D-Panthenol | Human Dermal Papilla Cells | 2.5 mM | CCK-8 | ~30% (maximal growth) | [9][12] |

| D-Panthenol | Human Outer Root Sheath Cells | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20% | [9] |

| Calcium Pantothenate | Human Dermal Fibroblasts | 20 µg/mL | Scratch Test | Strong stimulatory effect | [1][8] |

Table 2: Modulation of Gene Expression in Fibroblasts/Skin

| Gene | Regulation | Treatment | Model System | Fold Change (vs. Control/Placebo) | Citation |

| IL-6 | Upregulation | This compound | In vivo (Human Skin Biopsy) | Up to 7-fold | [13] |

| IL-1β | Upregulation | This compound | In vivo (Human Skin Biopsy) | ~6-fold | [13] |

| CYP1B1 | Upregulation | This compound | In vivo (Human Skin Biopsy) | ~6-fold | [13] |

| CXCL1 | Upregulation | This compound | In vivo (Human Skin Biopsy) | ~2.5-fold | [13] |

| CCL18 | Upregulation | This compound | In vivo (Human Skin Biopsy) | ~2.5-fold | [13] |

| IL-6, IL-8, HMOX-1, CYP1B1 | Upregulation | Calcium Pantothenate | In vitro (Human Dermal Fibroblasts) | Significantly regulated | [8] |

| TGF-β1 | Downregulation | D-Panthenol | In vitro (Human Dermal Papilla Cells) | ~30% decrease (mRNA) | [12] |

| VEGF | Upregulation | D-Panthenol | In vitro (Human Dermal Papilla Cells) | Significantly upregulated | [10][12] |